tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18727364
InChI: InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27)
SMILES:
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

CAS No.:

Cat. No.: VC18727364

Molecular Formula: C22H30N4O2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate -

Specification

Molecular Formula C22H30N4O2
Molecular Weight 382.5 g/mol
IUPAC Name tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate
Standard InChI InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27)
Standard InChI Key RMLUDTAADYSYJH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multi-step organic reactions. A common approach utilizes a piperidine scaffold functionalized with benzyl and pyrazine groups, followed by carbamate formation. Key steps include:

  • Piperidine Functionalization: The piperidine ring is substituted at the 4-position with pyrazin-2-yl and benzyl groups. Source highlights the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation.

  • Carbamate Protection: The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

Example Protocol (adapted from ):

  • Step 1: React 3,6-dichloro-4,5-dimethylpyridazine with tert-butyl methyl(piperidin-4-yl)carbamate in dimethyl sulfoxide (DMSO) at 120°C for 48 hours.

  • Step 2: Purify via silica gel chromatography, yielding the product with ~65% efficiency.

Optimization and Challenges

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, NMP) enhance reaction rates .

  • Catalysts: Bases like K2CO3\text{K}_2\text{CO}_3 or NEt3\text{NEt}_3 improve yields .

  • Purification: Chromatography and recrystallization are critical for isolating high-purity product .

Molecular Structure and Physicochemical Properties

Structural Features

  • Core Structure: A piperidine ring substituted at the 4-position with:

    • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) via an amine linkage.

    • A pyrazin-2-yl group (C4H3N2\text{C}_4\text{H}_3\text{N}_2) contributing aromaticity .

  • Carbamate Group: The Boc group ((CH3)3COC(O)NH(\text{CH}_3)_3\text{COC(O)NH}) provides steric protection and modulates solubility .

Key Data

PropertyValueSource
Molecular FormulaC22H30N4O2\text{C}_{22}\text{H}_{30}\text{N}_4\text{O}_2
Molecular Weight382.50 g/mol
SMILESCC(C)(C)OC(=O)NCC1(C2=NC=CN=C2)CCN(CC3=CC=CC=C3)CC1\text{CC(C)(C)OC(=O)NCC1(C2=NC=CN=C2)CCN(CC3=CC=CC=C3)CC1}
Boiling PointNot reported
SolubilitySparingly soluble in water; soluble in DMSO, DMF

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR typically shows signals for the tert-butyl group (~1.4 ppm), aromatic protons (7.2–8.5 ppm), and piperidine methylene groups (2.5–3.5 ppm) .

  • MS: ESI-MS exhibits a prominent [M+H]+^+ peak at m/z 383.4 .

Chemical Reactivity and Stability

Functional Group Transformations

  • Boc Deprotection: The tert-butyl carbamate is cleaved under acidic conditions (e.g., HCl in dioxane) to yield a primary amine .

  • Pyrazine Reactivity: The pyrazin-2-yl group participates in nucleophilic aromatic substitution, enabling further derivatization .

Stability Profile

  • Thermal Stability: Stable at room temperature but degrades above 150°C .

  • Light Sensitivity: Requires storage in amber glass containers to prevent photodegradation .

ParameterValueSource
GHS Signal WordWarning
Hazard StatementsH315, H319, H335 (skin/eye irritation, respiratory irritation)
Precautionary MeasuresUse PPE, avoid inhalation

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate: Used in synthesizing kinase inhibitors and antiviral agents .

  • Peptide Mimetics: The piperidine scaffold mimics proline in peptide-based drugs .

Case Study: PROTAC Synthesis

In a 2023 patent (WO2023249970A1), this compound was employed as a CRBN ligand linker, enabling the degradation of CDK2 with IC50_{50} values <100 nM .

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